molecular formula C9H12BrNO2S B1399011 3-Bromo-4-(propane-1-sulfonyl)aniline CAS No. 1249101-27-6

3-Bromo-4-(propane-1-sulfonyl)aniline

Cat. No. B1399011
CAS RN: 1249101-27-6
M. Wt: 278.17 g/mol
InChI Key: CGSPVTNYWKNUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(propane-1-sulfonyl)aniline (or 3-BPSA) is an important organic compound with a wide range of applications in the field of organic chemistry. It is a white crystalline solid with a molecular weight of 256.3 g/mol and a melting point of 156-158°C. 3-BPSA is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used in the preparation of polymers and other materials for industrial applications.

Scientific Research Applications

Pharmaceutical Research

“3-Bromo-4-(propane-1-sulfonyl)aniline” is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results . Its complex structure makes it a versatile material in drug discovery and development.

Environmental Research

This compound is also used in environmental research. Its unique properties allow it to be used in studies related to environmental chemistry, pollution control, and ecological impact assessment.

Industrial Research

In industrial research, “3-Bromo-4-(propane-1-sulfonyl)aniline” finds its application due to its unique properties. It can be used in the development of new materials, process optimization, and quality control.

Chemical Research

The compound is used in chemical research due to its complex structure. It can be used in the synthesis of other complex compounds, study of reaction mechanisms, and development of new chemical processes.

Biological Research

“3-Bromo-4-(propane-1-sulfonyl)aniline” can be used in biological research. Its unique properties make it suitable for studies in biochemistry, molecular biology, and pharmacology.

Material Science Research

This compound can also be used in material science research. Its complex structure can contribute to the development of new materials with unique properties.

Analytical Research

“3-Bromo-4-(propane-1-sulfonyl)aniline” is used as a reference standard in analytical research . It helps in the development of new analytical methods and validation of existing ones .

Medical Research

As a member of the class of sulfonamide compounds, “3-Bromo-4-(propane-1-sulfonyl)aniline” is commonly used in medical research. It can be used in the study of various diseases, development of new therapeutic strategies, and understanding of biological processes.

properties

IUPAC Name

3-bromo-4-propylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-5-14(12,13)9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSPVTNYWKNUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(propane-1-sulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.